![molecular formula C12H18O5 B2553996 ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate CAS No. 148811-50-1](/img/structure/B2553996.png)
ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[43002,4]nonan-2-yl]acetate is a complex organic compound with a unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps include the formation of the tricyclic core and the subsequent esterification to introduce the ethyl acetate group. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
化学反应分析
Types of Reactions
Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate: This compound has a different core structure but shares some functional groups.
tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a similar ester group but a different overall structure.
The uniqueness of this compound lies in its tricyclic core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-4-14-9(13)6-12-8(16-12)5-7-10(12)17-11(2,3)15-7/h7-8,10H,4-6H2,1-3H3/t7-,8-,10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERYYLHWWCHIRT-FWSPBBIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12C(O1)CC3C2OC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@]12[C@H](O1)C[C@@H]3[C@H]2OC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
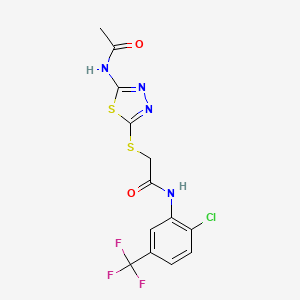
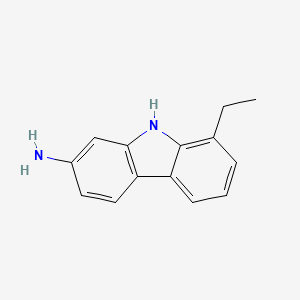
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

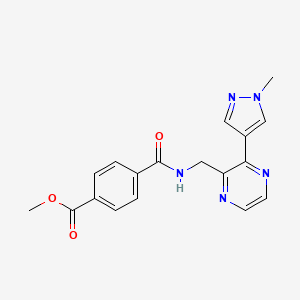
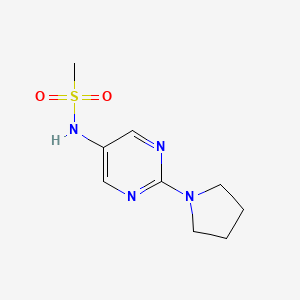
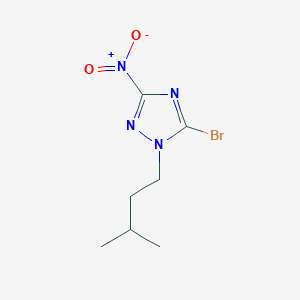
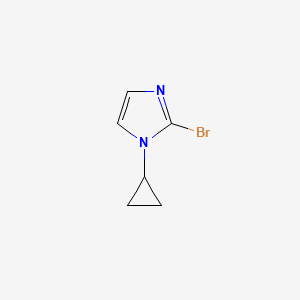
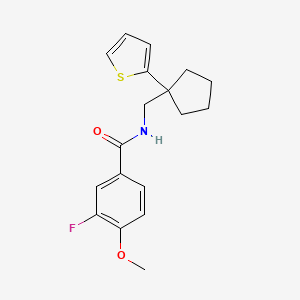
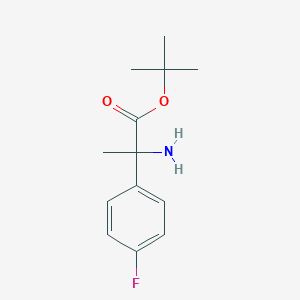
![N-(3-acetylphenyl)-2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2553932.png)
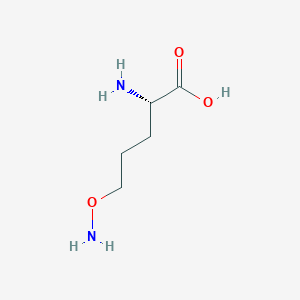
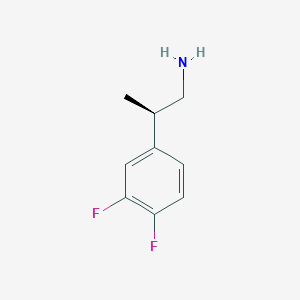
![4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2553936.png)
